

Spectroscopic Analysis of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-methylcyclohex-1-ene

Cat. No.: B14670733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Bromo-1-methylcyclohex-1-ene**, a valuable intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule in research and development settings.

Molecular Structure and Properties

- Chemical Name: **3-Bromo-1-methylcyclohex-1-ene**
- CAS Number: 40648-22-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₁₁Br[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 175.07 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)
- Canonical SMILES: CC1=CC(CCC1)Br[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-1-methylcyclohex-1-ene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.4 - 5.6	m	1H	=CH-
4.6 - 4.8	m	1H	-CH(Br)-
2.0 - 2.4	m	4H	-CH ₂ -
1.7 - 1.9	m	2H	-CH ₂ -
1.7 (approx.)	s	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type
135 - 140	C (quaternary)
120 - 125	CH
50 - 55	CH(Br)
30 - 35	CH ₂
25 - 30	CH ₂
20 - 25	CH ₂
20 - 25	CH ₃

Note: The predicted NMR data is based on established chemical shift correlations and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3020 - 3050	Medium	=C-H Stretch
2830 - 2960	Strong	C-H Stretch (Aliphatic)
1650 - 1680	Medium	C=C Stretch
1430 - 1470	Medium	C-H Bend (Aliphatic)
550 - 750	Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
174/176	~1:1	[M] ⁺ (Molecular Ion)
95	High	[M-Br] ⁺

The mass spectrum of **3-Bromo-1-methylcyclohex-1-ene** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5] The base peak is likely to be at m/z 95, corresponding to the loss of the bromine atom.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6][7]

- Sample Preparation: Dissolve 5-10 mg of purified **3-Bromo-1-methylcyclohex-1-ene** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7] The solution is then

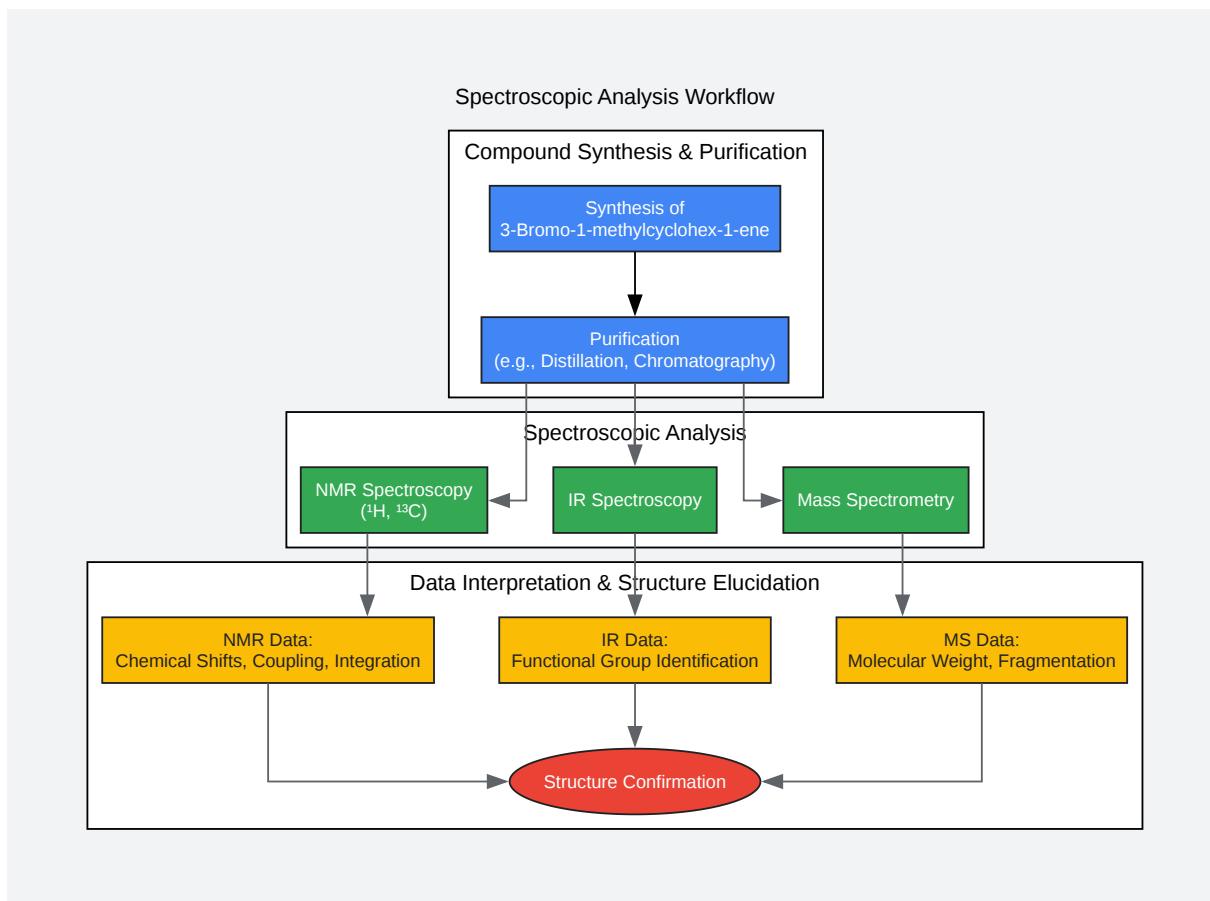
filtered into a clean NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[7]

- Data Acquisition: The NMR spectra (^1H and ^{13}C) are acquired on a high-field NMR spectrometer. For ^1H NMR, a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

- Sample Preparation: For a liquid sample like **3-Bromo-1-methylcyclohex-1-ene**, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10] Alternatively, a thin film can be cast on a single salt plate by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.[11]
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}).[13]


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][15]

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS). In the ion source, the molecules are ionized.[5] A common method is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[5][15]
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][15] The detector then records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **3-Bromo-1-methylcyclohex-1-ene**. The presented information is intended to support researchers and scientists in their synthetic and analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. amherst.edu [amherst.edu]
- 10. webassign.net [webassign.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14670733#spectroscopic-data-for-3-bromo-1-methylcyclohex-1-ene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com